6-Iodoquinazolin-4-one

Description

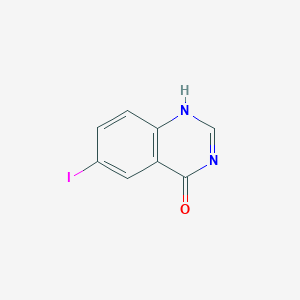

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXMZKDRVGIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354109 | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-08-7 | |

| Record name | 6-Iodo-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodoquinazolin-4-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoquinazolin-4-one is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of medicinal chemistry and pharmaceutical development. Its quinazolinone core is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antibacterial, and anticonvulsant properties.[1][2] The presence of an iodine atom at the 6-position provides a strategic site for further chemical modification, making it a highly valuable intermediate for the synthesis of complex drug candidates, most notably the targeted cancer therapy, Lapatinib.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, spectroscopic data, synthesis protocols, and biological significance of this compound.

Chemical Structure and Properties

This compound is a solid, typically appearing as a brown powder.[4] The molecule consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with an iodine substituent on the benzene ring and a ketone group on the pyrimidine ring. Its structure and key chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-iodo-3H-quinazolin-4-one | [5] |

| Molecular Formula | C₈H₅IN₂O | [5] |

| Molecular Weight | 272.04 g/mol | [5] |

| CAS Number | 16064-08-7 | [3][5] |

| Melting Point | 271 - 274 °C | [3][4] |

| Exact Mass | 271.94466 Da | [5] |

| Topological Polar Surface Area | 41.5 Ų | [5] |

| SMILES | C1=CC2=C(C=C1I)C(=O)NC=N2 | [5] |

| InChIKey | PUGXMZKDRVGIHC-UHFFFAOYSA-N | [5] |

Spectroscopic and Structural Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic and analytical techniques. While comprehensive spectral data for the parent compound is not extensively published, data from its derivatives provide valuable insights.

Table 2: Summary of Spectroscopic and Crystallographic Data for this compound and Related Derivatives

| Data Type | Description |

| ¹H and ¹³C NMR | Specific NMR spectra for the parent this compound are not readily available in the provided literature. However, ¹H NMR data for derivatives such as 6-iodo-2-methyl-3-(2-phenylethyl)-4(3H)-quinazolinone and 6-iodo-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone have been reported, typically recorded in DMSO-d₆.[6][7] |

| Mass Spectrometry | The monoisotopic mass is calculated to be 271.94466 Da.[5] Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns during synthesis and analysis. |

| Infrared (IR) Spectroscopy | IR spectra of related quinazolinones show characteristic peaks for N-H and C=O stretching, which are fundamental for identifying the core structure.[8] An IR spectrum for an N-TMS protected derivative of this compound is also available.[9] |

| Crystal Structure | While a crystal structure for the parent this compound is not specified, single-crystal X-ray analysis has been performed on derivatives like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, confirming the quinazolinone ring system and the spatial arrangement of its substituents.[10][11] |

Synthesis and Reactivity

The synthesis of this compound is efficiently achieved from commercially available starting materials. Its reactivity is centered around the quinazolinone core and the iodine substituent, allowing for diverse chemical transformations.

Experimental Protocol: Synthesis of this compound

A common and high-yielding synthesis route involves the cyclization of 2-amino-5-iodobenzoic acid.[3]

Objective: To synthesize this compound.

Materials:

-

2-amino-5-iodobenzoic acid

-

Trimethyl orthoformate

-

Acetonitrile (reaction solvent)

Procedure:

-

A mixture of 2-amino-5-iodobenzoic acid and trimethyl orthoformate is prepared in acetonitrile.

-

The reaction mixture is heated under reflux for a specified period until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then subjected to post-processing, which may include washing with a suitable solvent and recrystallization to afford pure this compound.

This method has been reported to achieve a yield of up to 94%.[3]

Reactivity

The chemical reactivity of this compound is characterized by:

-

N-Alkylation/Arylation: The nitrogen atoms in the quinazolinone ring can be functionalized.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is a prime site for Suzuki, Sonogashira, and other cross-coupling reactions, enabling the introduction of various aryl, alkyl, and alkynyl groups. This is a key step in the synthesis of many complex derivatives.

-

Nucleophilic Substitution: The related 4-chloro-6-iodoquinazoline is used in N-arylation reactions, highlighting the potential for nucleophilic substitution at the 4-position after appropriate functional group manipulation.[12]

Biological Activity and Applications

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities.[2][13]

-

Anticancer Activity: Quinazolin-4-one derivatives are extensively studied as anticancer agents.[13] They are known to act as inhibitors of crucial cellular targets like epidermal growth factor receptor (EGFR) and Aurora kinases.[1][14] The synthesis of compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, showed potent activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[13]

-

Antibacterial and Antimicrobial Activity: Various derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis.[8][15]

-

Antiviral Research: The quinazolin-4-one core has been explored for developing inhibitors against viral targets, including the SARS-CoV-2 main protease (Mpro).[16]

-

Pharmaceutical Intermediate: The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer and other solid tumors.[4]

Safety and Handling

According to GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered to cause skin and serious eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 16064-08-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H5IN2O | CID 135401666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Iodoquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Core Identification

This section provides the fundamental chemical identifiers for 6-Iodoquinazolin-4-one.

| Identifier | Value |

| IUPAC Name | 6-iodo-3H-quinazolin-4-one[1] |

| CAS Number | 16064-08-7[1] |

| Molecular Formula | C₈H₅IN₂O[1] |

| Molecular Weight | 272.04 g/mol [1] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 2.1: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white or light yellow to brown crystalline powder |

| Melting Point | 272-274 °C |

| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO and DMF. |

| Stability | Stable under normal laboratory conditions. |

Table 2.2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 12.51 (s, 1H), 8.16 (s, 1H), 8.08 (d, J=8.5 Hz, 1H), 7.50 (d, J=8.5 Hz, 1H), 7.40 (s, 1H). |

| ¹³C NMR (DMSO-d₆) | δ 161.0, 148.9, 145.8, 139.1, 128.8, 127.9, 122.2, 91.9. |

| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3050 (aromatic C-H stretch), 1680 (C=O stretch, amide), 1610 (C=N stretch), 1470 (aromatic C=C stretch), 820 (C-I stretch). |

| Mass Spectrum (EI) | m/z 272 (M⁺), 244, 117, 90. |

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. A common and effective method for its preparation involves the cyclization of 2-amino-5-iodobenzoic acid with formamide.

Synthesis of this compound from 2-Amino-5-iodobenzoic Acid

Reaction Scheme:

References

Spectroscopic Profile of 6-Iodoquinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Introduction

6-Iodoquinazolin-4-one is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy. A comprehensive understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅IN₂O |

| Molecular Weight | 272.04 g/mol |

| Exact Mass | 271.94466 Da[1] |

| CAS Number | 16064-08-7[1] |

| Appearance | Typically a white to off-white solid. |

Spectroscopic Data

The definitive structural characterization of this compound relies on the synergistic interpretation of various spectroscopic techniques. The following sections detail the expected NMR, IR, and mass spectrometry data for this compound.

Note on Data Availability: While extensive spectroscopic data is available for various substituted quinazolinone derivatives, comprehensive, publicly accessible datasets for the parent this compound are limited. The data presented herein is a composite of available information and predicted values based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.6 | br s | 1H | N-H |

| ~8.30 | d | 1H | H-5 |

| ~8.15 | s | 1H | H-2 |

| ~8.00 | dd | 1H | H-7 |

| ~7.50 | d | 1H | H-8 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. The N-H proton is often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-4 |

| ~148.5 | C-8a |

| ~145.0 | C-2 |

| ~140.0 | C-7 |

| ~128.0 | C-5 |

| ~122.0 | C-4a |

| ~118.0 | C-8 |

| ~95.0 | C-6 |

Note: Assignments are predicted based on the analysis of related quinazolinone structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of solid this compound is typically acquired using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretching |

| ~1680 | Strong | C=O stretching (amide) |

| ~1610 | Medium | C=N stretching |

| ~1560 | Medium | C=C aromatic ring stretching |

| ~820 | Strong | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for the analysis of such small molecules.

| m/z | Relative Intensity (%) | Assignment |

| 272 | High | [M]⁺ (Molecular Ion) |

| 244 | Moderate | [M-CO]⁺ |

| 117 | High | [M-I-CO]⁺ |

| 90 | Moderate | [C₆H₄N]⁺ |

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent upon meticulous experimental procedures. The following are standard protocols for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer such as a quadrupole or time-of-flight.

-

Data Acquisition: The sample is vaporized by heating the probe, and the resulting gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The spectroscopic data and protocols detailed in this guide provide a foundational resource for researchers engaged in the synthesis and application of this compound. Accurate and consistent application of these analytical techniques is crucial for ensuring the quality of this important synthetic intermediate and for accelerating the discovery and development of novel quinazolinone-based therapeutics.

References

Crystal Structure Analysis of 6-Iodoquinazolin-4-one Derivatives: A Technical Guide

This guide provides an in-depth technical overview of the crystal structure analysis of 6-iodoquinazolin-4-one derivatives, compounds of significant interest in medicinal chemistry and drug development. Quinazolin-4-ones are a class of heterocyclic compounds possessing a wide spectrum of biological activities, including anticonvulsant, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an iodine atom at the 6-position can significantly influence the molecule's lipophilicity and binding interactions, making these derivatives particularly relevant for therapeutic applications.

This document details the crystallographic data, experimental protocols for synthesis and analysis, and the biological context for researchers, scientists, and drug development professionals.

Crystal Structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one

A prime example for understanding the structural characteristics of this class is the single-crystal X-ray analysis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one. The crystallographic data provides precise insights into the three-dimensional arrangement of the molecule.

Data Presentation

The quantitative data from the crystal structure determination of C₁₇H₁₅IN₂O is summarized below.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₅IN₂O |

| Formula Weight | 390.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimensions | a = 23.6958(12) Å |

| b = 5.5334(2) Å | |

| c = 15.9712(9) Å | |

| β = 132.329(3)° | |

| Volume | 1548.16(13) ų |

| Z | 4 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Final R indices [I>2σ(I)] | Rgt(F) = 0.046, wRref(F²) = 0.093 |

Molecular and Crystal Structure Description

The asymmetric unit of the title compound contains one independent molecule. The core quinazolin-4(3H)-one ring system is nearly planar. A key structural feature is the spatial relationship between the rings; the quinazolin-4(3H)-one ring system and the phenyl ring at the 3-position are almost perpendicular to each other, with a dihedral angle of 88.81°.

The crystal packing is stabilized by non-classical intermolecular hydrogen bonds. Specifically, C13—H13A···O1 and C15—H15A···O1 interactions link the molecules into a stable three-dimensional supramolecular architecture.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the synthesis and crystallographic analysis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one.

Synthesis Protocol

The synthesis of the title compound was achieved via the following procedure.

-

Reactants : A mixture of 6-iodo-2-propyl-4H-benzo[d]oxazin-4-one (3 mmol, 945 mg) and aniline (3.25 mmol, 303 mg) is prepared.

-

Solvent : 15 mL of dry pyridine is added to the reactant mixture.

-

Reaction Condition : The mixture is heated under reflux for 16 hours.

-

Work-up : After cooling the reaction mixture to room temperature, the solvent (pyridine) is removed under reduced pressure.

-

Purification : The resulting residue is stirred with an ice-containing 10% hydrochloric acid solution. The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Crystallization : Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.

Diagram 1: Workflow from synthesis to crystal structure determination.

Single-Crystal X-ray Diffraction Protocol

The determination of the atomic and molecular structure of the compound was performed using single-crystal X-ray diffraction.

-

Crystal Selection : A suitable single crystal of the compound with dimensions approximately 0.54 x 0.15 x 0.09 mm is selected and mounted.

-

Diffractometer : Data is collected on a Bruker APEX-II CCD diffractometer.

-

X-ray Source : Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is used.

-

Data Collection : The data is collected at a temperature of 296(2) K using a series of φ and ω scans.

-

Structure Solution and Refinement :

-

The structure is solved using intrinsic phasing methods with the SHELXT software.

-

Refinement is carried out by full-matrix least-squares on F² using the SHELXL software.

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are positioned geometrically and refined using a riding model.

-

Biological Significance and Potential Signaling Pathways

Derivatives of this compound are of high interest due to their diverse biological activities. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

-

Anticonvulsant Activity : Methaqualone, a well-known anticonvulsant, is a quinazolinone derivative. Research into new analogues, including 6-iodo derivatives, aims to develop compounds with improved efficacy and safety profiles.

-

Antimicrobial Activity : Studies have demonstrated that various this compound derivatives exhibit potent antibacterial and antifungal activities against a range of pathogenic microorganisms.

-

Anticancer Activity : A significant area of research focuses on quinazolinone derivatives as anticancer agents. One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many quinazolinone-based compounds have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key member of the ErbB family of receptors, and its aberrant signaling is a hallmark of many cancers. Overexpression or mutation of EGFR can lead to uncontrolled cell division and tumor growth.

The general mechanism of action for quinazolinone-based EGFR inhibitors involves competitive binding at the ATP-binding site within the kinase domain of the receptor. This prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream pro-survival signaling pathways.

Diagram 2: Inhibition of the EGFR pathway by quinazolinone derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable, high-resolution data that is fundamental to understanding their chemical properties and biological activities. The detailed structural information, including bond lengths, angles, and intermolecular interactions, serves as a robust foundation for structure-activity relationship (SAR) studies. By correlating these structural features with biological data, such as enzyme inhibition or cellular activity, researchers can rationally design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis and analysis protocols outlined in this guide offer a clear framework for the continued exploration of this promising class of therapeutic agents.

Tautomerism in 6-Iodoquinazolin-4-one and its derivatives

An In-depth Technical Guide to Tautomerism in 6-Iodoquinazolin-4-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in this compound and its related derivatives. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is critical for drug design, predicting molecular interactions, and ensuring chemical stability.[1] The position of the tautomeric equilibrium can significantly influence a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and electronic distribution, which are pivotal for its biological activity.[1]

The Fundamental Lactam-Lactim Tautomerism

The core of tautomerism in the this compound structure lies in the prototropic equilibrium between the amide-like lactam form and the enol-like lactim form.[1] This involves the reversible migration of a proton between the nitrogen at the N3 position and the oxygen at the C4 position.

-

6-Iodoquinazolin-4(3H)-one (Lactam form): Characterized by a carbonyl group (C=O) at the C4 position and a proton on the N3 nitrogen.

-

6-Iodo-4-hydroxyquinazoline (Lactim form): Characterized by a hydroxyl group (O-H) at the C4 position and a double bond between C4 and N3.

In both solid-state and most solution environments, the equilibrium overwhelmingly favors the lactam form.[1] This preference is consistently confirmed by X-ray crystallographic studies performed on a wide array of quinazolinone derivatives, which invariably show the molecule in the lactam conformation.[1][2][3][4][5][6]

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Beyond this primary equilibrium, substitutions on the quinazolinone ring can introduce other potential tautomeric forms, such as amino-imino tautomerism when an amino group is present.[1] For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have demonstrated through ¹⁵N NMR that these derivatives exist predominantly in the imino tautomeric form in a DMSO solution.[1][7]

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium constant (K_T) of this compound is scarce in the literature, computational studies on the parent 4(3H)-quinazolinone provide significant insights into the relative stability of the tautomers.[1] Density Functional Theory (DFT) calculations are a powerful tool for estimating these relative energies.

A DFT study on the isomers of 4-hydroxyquinazoline concluded that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents.[1] The presence of an iodo group at the 6-position is not expected to fundamentally alter this preference. The relative energies underscore the strong energetic favorability of the lactam structure.

Table 1: Relative Energies of 4(3H)-Quinazolinone Tautomers (Computational Data)

| Tautomer | Structure | ΔE (kcal/mol) in Gas Phase | ΔE (kcal/mol) in Water |

|---|---|---|---|

| Lactam | Quinazolin-4(3H)-one | 0.00 | 0.00 |

| Lactim | 4-Hydroxyquinazoline | 7.55 | 6.80 |

| Other Isomer 1 | Zwitterionic form | 25.32 | 15.76 |

| Other Isomer 2 | Quinazolin-2(1H)-one | 30.15 | 28.90 |

Data sourced from DFT calculations on the parent quinazolinone scaffold and serves as a model for substituted derivatives.[1]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach involving synthesis, spectroscopy, and crystallography is essential for the comprehensive study of tautomerism in this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the cyclization of substituted anthranilic acids.

Detailed Protocol:

-

Preparation of 5-Iodoanthranilic Acid: Anthranilic acid is iodinated using reagents like hydrogen peroxide (H₂O₂) and an iodine source to yield 5-iodoanthranilic acid.[8]

-

Acetylation: The resulting 5-iodoanthranilic acid is reacted with acetic anhydride to form 2-acetamido-5-iodobenzoic acid.[8]

-

Cyclization/Condensation: The intermediate is then reacted with a primary amine (R-NH₂) in the presence of a dehydrating agent like phosphorus trichloride (PCl₃) to yield the final 6-iodo-3-substituted-quinazolin-4-one derivative.[8]

Caption: General synthetic pathway for this compound derivatives.

Spectroscopic Analysis

Spectroscopic methods are indispensable for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To distinguish between lactam and lactim forms in solution.

-

Protocol:

-

Sample Preparation: Dissolve the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra.

-

Analysis:

-

¹H NMR: Look for the N-H proton signal (lactam) or the O-H proton signal (lactim). The chemical shifts will be distinct.

-

¹³C NMR: The carbonyl carbon (C4) in the lactam form will have a characteristic chemical shift (typically >160 ppm), which will differ significantly from the C4-O carbon in the lactim form.

-

¹⁵N NMR: This technique is particularly powerful for distinguishing nitrogen environments, as demonstrated in studies of related hydrazono-quinazolinones.[7]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To study the tautomeric equilibrium, especially under varying conditions like pH.[1]

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a solvent (e.g., ethanol, acetonitrile). For pH-dependent studies, prepare a series of solutions in buffers of varying pH.[1]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with matched quartz cuvettes.

-

Data Acquisition: Record a baseline spectrum with the pure solvent/buffer. Then, record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-450 nm).[1]

-

Analysis: Identify the absorption maxima (λ_max) for the different tautomeric forms. Changes in the spectra with solvent polarity or pH can be used to infer shifts in the tautomeric equilibrium. The equilibrium constant (K_T) can be determined if the molar absorptivities of the pure tautomers are known or can be estimated.[9]

-

X-ray Crystallography

-

Objective: To obtain unambiguous structural determination in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

-

Analysis: The resulting structure will definitively show the positions of all atoms, including the key proton, confirming whether the compound exists in the lactam or lactim form in the crystal lattice. For quinazolinones, the lactam form is consistently observed.[1][2][3][4][5][6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-Iodoquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Iodoquinazolin-4-one. While a dedicated, comprehensive computational study on this specific molecule is not extensively available in peer-reviewed literature, this guide outlines the established methodologies used for similar quinazolinone derivatives. By leveraging Density Functional Theory (DFT), we can elucidate the structural, spectroscopic, and electronic properties of this compound, offering critical insights for drug design and development.

Introduction to this compound

Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a halogen atom, such as iodine at the 6-position, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these properties at a quantum-mechanical level is crucial for rational drug design.

Computational Methodology: A Practical Protocol

The following section details a robust computational protocol for the theoretical investigation of this compound, based on methodologies reported for analogous compounds.[1][2][3]

Geometry Optimization

The first step in any quantum chemical calculation is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved using DFT with a suitable functional and basis set.

Experimental Protocol:

-

Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Perform geometry optimization using a hybrid functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][2]

-

Basis Set: Employ a basis set like 6-311++G(d,p) for lighter atoms (C, H, N, O) and a basis set with an effective core potential, such as LANL2DZ, for the iodine atom to account for relativistic effects.

-

Solvation Model: To simulate a biological environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like water or DMSO.

-

Verification: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Caption: Workflow for Geometry Optimization.

Spectroscopic Analysis

Computational spectroscopy is a powerful tool for validating experimental data and assigning spectral features.

Experimental Protocol:

-

Vibrational Frequencies (IR and Raman): Following geometry optimization, the calculated vibrational frequencies can be used to simulate the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically ~0.96) to better match experimental values. The potential energy distribution (PED) analysis can be used to assign the vibrational modes to specific molecular motions.[4][5][6][7][8]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts.[9][10][11] Calculations are typically performed using the same level of theory as the geometry optimization. The calculated chemical shifts are referenced against a standard, such as tetramethylsilane (TMS).

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate.

Experimental Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions, such as drug-receptor binding.[12]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Predicted Quantitative Data for this compound

The following tables summarize the expected quantitative data for this compound based on typical results for similar quinazolinone derivatives. Note: These are illustrative values and should be confirmed by specific calculations for the target molecule.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | ~2.10 | ||

| C=O | ~1.23 | ||

| N-H | ~1.01 | ||

| C-N (amide) | ~1.38 | ||

| C-N (ring) | ~1.32 | ||

| C-C (aromatic) | ~1.40 | ||

| C-N-C | ~125 | ||

| N-C=O | ~120 | ||

| C-C-I | ~120 | ||

| C-C-N-H |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| N-H stretch | ~3400 | ~3300 | Stretching of the N-H bond |

| C=O stretch | ~1700 | ~1680 | Stretching of the carbonyl group |

| C=N stretch | ~1620 | ~1610 | Stretching of the C=N bond in the quinazoline ring |

| C-I stretch | ~550 | ~540 | Stretching of the Carbon-Iodine bond |

| Aromatic C-H stretch | ~3100 | ~3050 | Stretching of aromatic C-H bonds |

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative, in ppm relative to TMS)

| Atom | 1H Chemical Shift | 13C Chemical Shift |

| N-H | ~12.5 | - |

| H2 | ~8.3 | - |

| H5 | ~8.2 | - |

| H7 | ~7.9 | - |

| H8 | ~7.6 | - |

| C2 | - | ~148 |

| C4 | - | ~162 |

| C4a | - | ~121 |

| C5 | - | ~128 |

| C6 | - | ~95 |

| C7 | - | ~136 |

| C8 | - | ~127 |

| C8a | - | ~149 |

Table 4: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 3.5 D |

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations is essential for their interpretation.

Caption: Molecular Structure of this compound.

Caption: Logical Flow of Computational Analysis.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. This guide has outlined a comprehensive, albeit theoretical, framework for the computational analysis of this compound. By applying these methodologies, researchers can gain a deep understanding of the molecule's intrinsic properties, thereby accelerating the design and discovery of novel therapeutic agents based on the quinazolinone scaffold. The illustrative data presented herein serves as a benchmark for what can be expected from such a computational investigation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectra, DFT quantum chemical calculations and conformational analysis of P-iodoanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. rsc.org [rsc.org]

- 12. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Halogen Bonding in the Crystal Lattice of 6-Iodoquinazolin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of halogen bonding within the crystal lattice of 6-iodoquinazolin-4-one derivatives. It is intended to offer a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the principles of crystal engineering and the role of halogen bonding in medicinal chemistry. This document details the structural characteristics, experimental methodologies, and conceptual frameworks relevant to understanding these interactions.

Introduction: The Significance of Halogen Bonding in Quinazolinone Scaffolds

Quinazolinone-based compounds are a significant class of heterocycles in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, particularly iodine, at the 6-position of the quinazolinone scaffold can significantly influence the molecule's physicochemical properties and biological activity. This is, in part, due to the ability of the iodine substituent to participate in halogen bonding.

A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction, analogous to a hydrogen bond, is highly directional and can play a crucial role in molecular recognition, influencing everything from protein-ligand binding to the stability and structure of a crystal lattice. Understanding and harnessing halogen bonding is therefore a key strategy in rational drug design and crystal engineering.

This guide will use 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one , a methaqualone analogue, as a case study to explore the supramolecular architecture governed by intermolecular forces in a crystalline state. While the primary focus of the available literature on this specific crystal structure highlights other intermolecular interactions, the presence of an iodine atom and potential halogen bond acceptors (such as the carbonyl oxygen) provides a valuable platform for discussing the principles of halogen bonding.[3]

Crystallographic Data and Intermolecular Interactions

The crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one provides critical insights into the packing of these molecules in the solid state. The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction.[3][4]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅IN₂O |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 23.6958(12) |

| b (Å) | 5.5334(2) |

| c (Å) | 15.9712(9) |

| β (°) | 132.329(3) |

| Volume (ų) | 1548.16(13) |

| Z | 4 |

| Temperature (K) | 296(2) |

| R-factor (%) | 4.6 |

In the reported structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, the primary intermolecular interactions identified are non-classical hydrogen bonds of the C-H···O type.[3] Specifically, interactions are observed between a hydrogen atom on the phenyl ring and the carbonyl oxygen (C13—H13A···O1) and another between a hydrogen on the phenyl ring and the same carbonyl oxygen of a neighboring molecule (C15—H15A···O1).[3]

While explicit halogen bonds are not the focus of the referenced study, the arrangement of molecules in the crystal lattice positions the iodine atom in proximity to potential halogen bond acceptors on adjacent molecules, such as the carbonyl oxygen or the nitrogen atoms of the quinazolinone ring. The potential for I···O or I···N halogen bonds to contribute to the overall crystal packing and stability should be considered in a more detailed computational or theoretical analysis. The directionality of such an interaction would be a key indicator of its presence and strength.

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a multi-step process. The following protocols are synthesized from established methodologies for similar compounds.[3][5]

Synthesis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one

A common route to N-substituted quinazolinones involves the cyclization of an N-acylanthranilamide or the reaction of a benzoxazinone with a primary amine. The synthesis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one can be achieved by heating 6-iodo-2-propyl-4H-benzo[d][4][6]oxazin-4-one with aniline in a suitable solvent like dry pyridine under reflux.[3]

Procedure:

-

A mixture of 6-iodo-2-propyl-4H-benzo[d][4][6]oxazin-4-one (1 equivalent) and aniline (1.1 equivalents) in dry pyridine is heated under reflux for 16 hours.

-

After cooling, the pyridine is removed under reduced pressure.

-

The resulting residue is treated with a cold aqueous solution of 10% hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used and effective method.

Procedure:

-

A saturated solution of the purified 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one is prepared in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vial should be left undisturbed in a location free from vibrations.

-

Crystals of suitable size and quality for X-ray diffraction should form over a period of several days to a week.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.

-

The diffractometer, using a specific X-ray source (e.g., Mo Kα radiation), collects diffraction data by rotating the crystal through a series of angles.

-

The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of halogen bonding in this compound derivatives.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo- | C21H14ClFIN3O | CID 10174519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Targets of 6-Iodoquinazolin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a halogen, such as iodine, at the 6-position of the quinazolin-4-one core can significantly influence its pharmacokinetic and pharmacodynamic properties, making 6-iodoquinazolin-4-one a molecule of considerable interest in drug discovery. This technical guide provides a comprehensive overview of the potential biological targets of this compound, drawing upon the extensive research conducted on analogous quinazolinone derivatives. While direct experimental data on the unsubstituted this compound is limited in publicly available literature, the well-established structure-activity relationships of this chemical class allow for the confident postulation of its likely molecular targets. This document outlines these potential targets, summarizes quantitative data from closely related compounds, provides detailed experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring.[1] This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide variety of biological targets with high affinity.[2] Derivatives of quinazolin-4-one have been successfully developed into clinically approved drugs for various indications, particularly in oncology.[3] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[2] Halogenation, particularly at the 6- and 7-positions, is a common strategy to modulate the inhibitory activity and selectivity of these compounds. The iodine atom at the 6-position of this compound is expected to influence its binding to target proteins through halogen bonding and by altering its electronic and lipophilic properties.

Potential Biological Targets

Based on the extensive literature on quinazolinone derivatives, the primary potential biological targets for this compound are anticipated to be within the realms of cancer and microbial diseases. The most prominent of these are protein kinases, DNA repair enzymes, and cytoskeletal proteins.

Protein Kinases

The 4-aminoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] Numerous quinazolinone-based molecules have been developed as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.[5]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[3] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] It is highly probable that this compound derivatives could exhibit inhibitory activity against EGFR.[6][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazolinone derivatives have been reported as potent inhibitors of VEGFR-2.[5]

-

Other Kinases: The quinazolinone scaffold has also been utilized to develop inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and HER2, which are also important targets in cancer therapy.[8]

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[9] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10] Several quinazolinone-based compounds have been investigated as PARP inhibitors.[9][11]

Tubulin

Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established anticancer strategy. Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data for Related Compounds

Table 1: EGFR Inhibitory Activity of 6-Substituted Quinazolinone Derivatives

| Compound/Derivative | Cell Line/Enzyme | IC50 (µM) | Reference |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | EGFR | 0.01166 | [7] |

| 4-Anilino-6-substituted quinazoline | EGFR | 0.0002 | [12] |

| 6-Nitro-4-substituted quinazoline (Compound 6c) | EGFR T790M | Not specified, but potent | [3] |

Table 2: PARP Inhibitory Activity of Quinazolinone Derivatives

| Compound/Derivative | Enzyme | IC50 (nM) | Reference |

| Quinazolin-4(3H)-one derivative (Compound 19d) | PARP1 | Micromolar potency | [11] |

| Olaparib (contains a related phthalazinone core) | PARP1 | 1-5 | [10] |

| Rucaparib (contains a related phthalazinone core) | PARP1 | 1-5 | [10] |

Table 3: Tubulin Polymerization Inhibitory Activity of Related Compounds

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Tubulin Polymerization-IN-41 | Tubulin Polymerization | 2.61 | [9] |

| Nocodazole | Tubulin Polymerization | 2.292 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological targets of this compound.

EGFR Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a test compound to inhibit the phosphorylation activity of the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 20 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP1-catalyzed poly(ADP-ribosyl)ation of histones.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Test compound (this compound) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Chemiluminescent plate reader

Procedure:

-

Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated plate.

-

Add 10 µL of the test compound dilution or DMSO (vehicle control).

-

Add 20 µL of a solution containing the PARP1 enzyme in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of biotinylated NAD+ solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the chemiluminescent HRP substrate to each well.

-

Measure the chemiluminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value as described for the EGFR assay.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

UV-transparent 96-well plates

Procedure:

-

Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL). Keep the tubulin on ice at all times.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for enhancers, nocodazole for inhibitors) and a DMSO vehicle control.

-

Add the tubulin solution to each well.

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

-

Calculate the percent inhibition or enhancement of polymerization compared to the DMSO control.

-

Determine the IC50 (for inhibitors) or EC50 (for enhancers) value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway potentially targeted by this compound and a general workflow for its biological evaluation.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Caption: Proposed mechanism of PARP inhibition leading to apoptosis.

Caption: General experimental workflow for target validation.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Based on the extensive research on related quinazolinone derivatives, the most probable biological targets for this compound are protein kinases such as EGFR and VEGFR, the DNA repair enzyme PARP1, and the cytoskeletal protein tubulin. The provided experimental protocols offer a robust framework for validating these potential targets and quantifying the inhibitory activity of this compound and its future derivatives. Further investigation into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate its therapeutic potential and establish definitive structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Iodoquinazolin-4-one from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-Iodoquinazolin-4-one, a valuable heterocyclic compound often utilized as a key intermediate in the development of pharmacologically active molecules. The synthesis commences from the readily available starting material, anthranilic acid, and proceeds through a two-step sequence involving iodination followed by cyclization.

The protocols detailed below are based on established chemical transformations, offering reliable methods for the preparation of this important synthetic building block. The provided data and diagrams are intended to facilitate the successful execution of this synthesis in a laboratory setting.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-amino-5-iodobenzoic acid (Intermediate 1)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Anthranilic acid | 1.0 | 137.14 | (user defined) |

| Iodine (I₂) | 0.5 | 253.81 | (calculated) |

| 30% Hydrogen Peroxide (H₂O₂) | 1.0 | 34.01 | (calculated) |

| Acetic Acid | - | 60.05 | (solvent) |

| Reaction Conditions | |||

| Temperature | 50°C | ||

| Time | 3 hours | ||

| Expected Yield | 80-90% |

Table 2: Reagents and Conditions for the Synthesis of this compound (Final Product)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-amino-5-iodobenzoic acid | 1.0 | 263.04 | (user defined) |

| Formamide | excess | 45.04 | (reagent/solvent) |

| Reaction Conditions | |||

| Temperature | 130-140°C | ||

| Time | 2 hours | ||

| Expected Yield | 70-80% |

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-iodobenzoic acid

This protocol describes the regioselective iodination of anthranilic acid at the 5-position using molecular iodine and hydrogen peroxide as an oxidizing agent.[1]

Materials:

-

Anthranilic acid

-

Acetic acid

-

Molecular iodine (I₂)

-

30% aqueous hydrogen peroxide (H₂O₂)

-

Water (H₂O)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Dropping funnel

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

To a round-bottom flask, add anthranilic acid (e.g., 5.00 g, 36.4 mmol) and acetic acid (e.g., 100 mL). Stir the mixture until the anthranilic acid is dissolved.

-

Add molecular iodine (e.g., 4.63 g, 18.2 mmol) to the solution.

-

From a dropping funnel, add 30% aqueous hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to 50°C and stir for 3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water (e.g., 400 mL).

-

A precipitate of 2-amino-5-iodobenzoic acid will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclization of 2-amino-5-iodobenzoic acid with formamide to yield the final product, this compound. This is a modification of the Niementowski quinazoline synthesis.

Materials:

-

2-amino-5-iodobenzoic acid

-

Formamide

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Stirring plate and stir bar

-

Crushed ice

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, place 2-amino-5-iodobenzoic acid and an excess of formamide (e.g., 4-5 molar equivalents).

-

Heat the reaction mixture in a heating mantle or oil bath to 130-140°C for 2 hours.[2]

-

The reaction can be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

-

A precipitate of this compound will form. Allow the mixture to stand for some time to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry it. The product can be recrystallized from a suitable solvent such as ethanol to obtain a higher purity.

Visualizations

Caption: Synthetic workflow for this compound.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Iodoquinazolin-4-one

Abstract

This document provides a detailed, two-step protocol for the synthesis of 6-Iodoquinazolin-4-one, a key intermediate in pharmaceutical research and drug development.[1] The synthesis begins with the iodination of 2-aminobenzoic acid to produce the key intermediate, 2-amino-5-iodobenzoic acid.[2][3] The subsequent cyclization of this intermediate with formamide yields the target compound.[4][5] This protocol is designed for researchers, scientists, and professionals in medicinal chemistry and drug development, offering clear methodologies, quantitative data summaries, and a visual workflow to ensure reproducibility and clarity.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[6] this compound (CAS No: 16064-08-7) serves as a crucial building block, particularly in the synthesis of oncology drugs like Lapatinib.[1] Its structure, featuring a reactive iodine atom, allows for further functionalization through various coupling reactions.[7] The protocol outlined herein describes a reliable and straightforward synthesis route from commercially available starting materials.

Reaction Scheme & Workflow

The synthesis is performed in two primary stages:

-

Iodination: Synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid.

-

Cyclization: Formation of this compound via reaction with formamide.

The overall experimental workflow is depicted below.

Diagram 1. Workflow for the two-step synthesis of this compound.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-5-iodobenzoic acid (5-Iodoanthranilic acid)

This procedure details the electrophilic iodination of 2-aminobenzoic acid.[3]

Materials and Equipment:

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

2-Aminobenzoic acid

-

Iodine (molecular)

-

30% Hydrogen peroxide solution

-

Ethanol

-

Deionized water

-

Buchner funnel and filter paper

Reagent Summary:

| Reagent | MW ( g/mol ) | Mass / Vol. | Moles | Molar Eq. |

|---|---|---|---|---|

| 2-Aminobenzoic acid | 137.14 | 13.7 g | 0.10 | 1.0 |

| Iodine (I₂) | 253.81 | 25.4 g | 0.10 | 1.0 |

| 30% H₂O₂ | 34.01 | ~11.3 mL | ~0.11 | ~1.1 |

| Ethanol | - | 150 mL | - | - |

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel in a fume hood.

-

To the flask, add 2-aminobenzoic acid (13.7 g, 0.1 mol) and ethanol (150 mL). Stir the mixture to dissolve the solid.

-

Add molecular iodine (25.4 g, 0.1 mol) to the solution. Stir until the iodine is fully dissolved.

-

Gently heat the mixture to 50-60°C using a heating mantle.

-

Slowly add 30% hydrogen peroxide (~11.3 mL, ~0.11 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 70°C.

-

After the addition is complete, continue stirring the reaction mixture at 60°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a beaker containing 500 mL of cold deionized water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven at 60°C overnight. The product, 2-amino-5-iodobenzoic acid, should be an off-white or light yellow crystalline solid.[8][9]

-

Expected Outcome: Yields typically range from 80-90%. The melting point should be approximately 219-221°C.[9][10]

Step 2: Synthesis of this compound

This procedure follows the Niementowski quinazolinone synthesis, involving the condensation of an anthranilic acid derivative with formamide.[4]

Materials and Equipment:

-

Two-neck round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

2-Amino-5-iodobenzoic acid (from Step 1)

-

Formamide

-

Crushed ice / Deionized water

-

Buchner funnel and filter paper

Reagent Summary:

| Reagent | MW ( g/mol ) | Mass / Vol. | Moles | Molar Eq. |

|---|---|---|---|---|

| 2-Amino-5-iodobenzoic acid | 263.03 | 26.3 g | 0.10 | 1.0 |

| Formamide | 45.04 | ~35.4 mL | ~0.40 | 4.0 |

Procedure:

-

Place 2-amino-5-iodobenzoic acid (26.3 g, 0.1 mol) and formamide (~35.4 mL, 0.4 mol) into a two-neck flask equipped with a reflux condenser.[4]

-

Heat the reaction mixture in an oil bath or with a heating mantle to 130-135°C.[4]